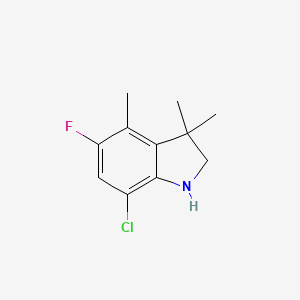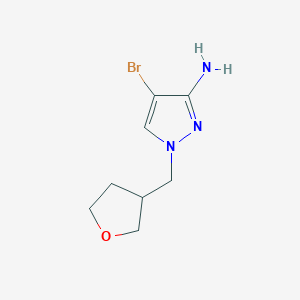![molecular formula C11H8ClNO3S B13069108 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one](/img/structure/B13069108.png)
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one typically involves the reaction of 2-hydroxy-5-(1,3-thiazol-2-yloxy)benzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled and reused is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-1-[2-oxo-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
Reduction: Formation of 2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanol.
Substitution: Formation of 2-amino-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one or 2-thio-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one.
科学的研究の応用
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring, which is known for its biological activities.
Biology: The compound is used in research to study enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one involves its interaction with biological targets such as enzymes and proteins. The thiazole ring can interact with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-Chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethan-1-one is unique due to the presence of both a thiazole ring and a chloroacetyl group, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C11H8ClNO3S |
|---|---|
分子量 |
269.70 g/mol |
IUPAC名 |
2-chloro-1-[2-hydroxy-5-(1,3-thiazol-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClNO3S/c12-6-10(15)8-5-7(1-2-9(8)14)16-11-13-3-4-17-11/h1-5,14H,6H2 |
InChIキー |
XXCRERQBDFPDRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1OC2=NC=CS2)C(=O)CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


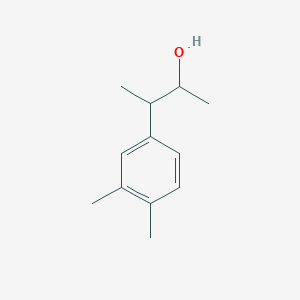

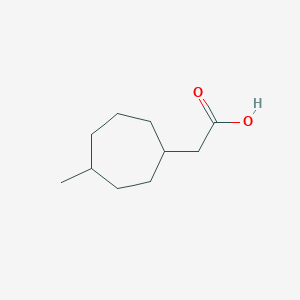
![1-[(5-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13069041.png)

![3-(5-Chloro-2-methoxyphenyl)-5-[(3-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13069050.png)
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
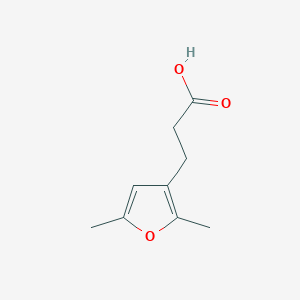
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)
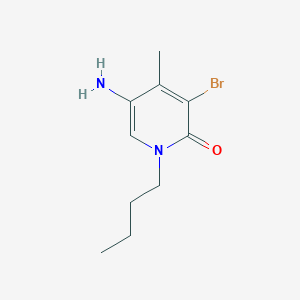
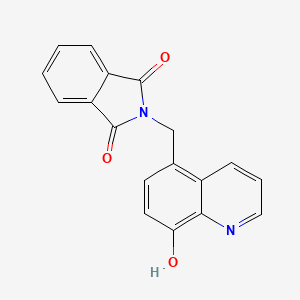
![1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13069102.png)
